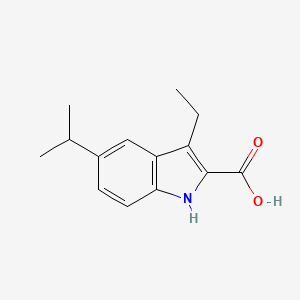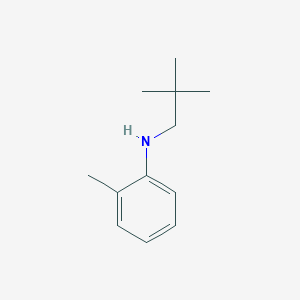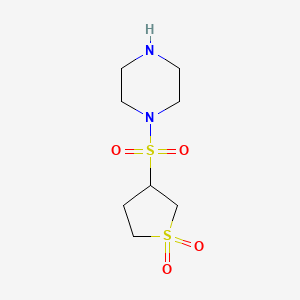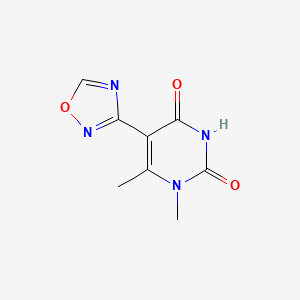
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate: is a chemical compound with the molecular formula C₇H₅Br₂NaO₂S and a molecular weight of 335.98 g/mol . This compound is known for its high purity and is primarily used in research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate typically involves the bromination of 4-methylbenzenesulfinic acid followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfinic acid group can be oxidized to sulfonic acid or reduced to sulfide under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: The major product is the corresponding sulfonic acid.
Reduction Reactions: The major product is the corresponding sulfide.
Wissenschaftliche Forschungsanwendungen
Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and sulfinic acid group play crucial roles in these interactions, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2,4-dibromo-5-methylbenzene-1-sulfinate
- Sodium 3,5-dibromo-4-methylbenzene-1-sulfinate
- Sodium 2,5-dichloro-4-methylbenzene-1-sulfinate
Comparison: Sodium 2,5-dibromo-4-methylbenzene-1-sulfinate is unique due to the specific positioning of the bromine atoms and the methyl group, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Eigenschaften
Molekularformel |
C7H5Br2NaO2S |
|---|---|
Molekulargewicht |
335.98 g/mol |
IUPAC-Name |
sodium;2,5-dibromo-4-methylbenzenesulfinate |
InChI |
InChI=1S/C7H6Br2O2S.Na/c1-4-2-6(9)7(12(10)11)3-5(4)8;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
OOSROKXPQDKWKD-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)S(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Amino-3-methylbutyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B13218170.png)
![5-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13218189.png)



![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)


![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)

![3-Bromo-4-{[3-(methylsulfanyl)propyl]amino}benzonitrile](/img/structure/B13218250.png)



